molecular formula C8H10ClNO2S B2759435 N-[(2-chlorophenyl)methyl]methanesulfonamide CAS No. 42134-77-0

N-[(2-chlorophenyl)methyl]methanesulfonamide

Cat. No.: B2759435
CAS No.: 42134-77-0
M. Wt: 219.68
InChI Key: XRNABENQKVSTEJ-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]methanesulfonamide is a useful research compound. Its molecular formula is C8H10ClNO2S and its molecular weight is 219.68. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Conformation

Research on compounds structurally similar to N-[(2-chlorophenyl)methyl]methanesulfonamide, such as N-(2,3-Dichloro­phen­yl)methane­sulfonamide and N-(3,4-Dichlorophenyl)methane­sulfonamide, reveals insights into their chemical structure and conformation. These studies indicate that the amide H atom's positioning is crucial for the molecule's biological activity, laying on one side of the benzene ring while the methanesulfonyl group is on the opposite side. This positioning facilitates interactions with receptor molecules, highlighting the compound's potential in designing receptor-targeted therapeutics. Molecular packing, involving N—H⋯O hydrogen bonding, suggests implications for solid-state properties and intermolecular interactions (B. Gowda, S. Foro, H. Fuess, 2007; B. Gowda, S. Foro, H. Fuess, 2007).

Oxidation and Sulfur Chemistry

The oxidation of related sulfides and sulfoxides to sulfones, such as in the study of methyl (methylthio)methyl sulfoxide, offers a glimpse into chemical reactions that might be relevant for this compound. These processes are crucial for understanding the compound's reactivity and potential applications in synthesizing more complex sulfone derivatives with varied biological activities (Katsuyuki Ogura, Michiyo Suzuki, Gen-ichi Tsuchihashi, 1980).

Biological Activity and Applications

The synthesis and investigation of sulfonamide derivatives and their metal complexes shed light on potential antibacterial applications. For example, methanesulfonicacid hydrazide derivatives and their complexes have shown activity against both gram-positive and gram-negative bacteria, suggesting that this compound could be explored for similar antibacterial properties (Ü. Özdemir, Pınar Güvenç, E. Şahin, Fatma Hamurcu, 2009).

Environmental and Microbial Metabolism

Methanesulfonic acid and its derivatives, including methanesulfonamide compounds, play a significant role in the sulfur cycle and can be metabolized by various microorganisms. This highlights the environmental relevance of this compound and similar compounds, potentially impacting biogeochemical cycling and microbial growth (D. Kelly, J. Murrell, 1999).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNABENQKVSTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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